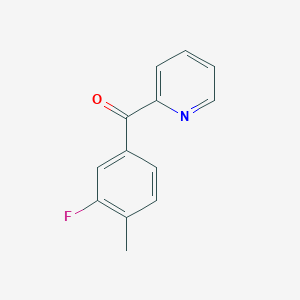

2-(3-Fluoro-4-methylbenzoyl)pyridine

Description

Rationale for Academic Research Focus on This Specific Chemical Scaffold

The academic and industrial research interest in scaffolds like 2-(3-Fluoro-4-methylbenzoyl)pyridine is driven by their potential as precursors and active agents in drug discovery and materials science. The pyridine (B92270) nucleus is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs. google.comnih.gov Its ability to engage in various non-covalent interactions makes it a valuable component in the design of enzyme inhibitors and receptor modulators.

The specific substitution pattern of a fluoro and a methyl group on the phenyl ring is often explored in structure-activity relationship (SAR) studies. These modifications allow for the fine-tuning of electronic and steric properties to optimize biological activity and selectivity. For instance, fluorinated pyridines have been investigated as challenging but rewarding targets in synthetic chemistry, with various methods being developed for their efficient preparation. nih.govgoogle.com The development of novel synthetic routes to access such compounds is in itself a significant area of academic inquiry. chemrxiv.org

Overview of Key Research Domains

The research surrounding this compound and its analogs primarily falls into the following domains:

Medicinal Chemistry: A primary focus is the exploration of these compounds as potential therapeutic agents. The pyridine-ketone scaffold is a known pharmacophore for various biological targets. For example, derivatives of pyridin-2-yl methanone (B1245722) have been investigated as inhibitors of enzymes such as Polo-like kinase 1 (PLK1), which is a target in oncology. nih.gov The structural motifs present in this compound make it a candidate for screening against a variety of biological targets.

Synthetic Methodology: The development of efficient and scalable synthetic routes to produce this compound and related structures is a key research area. This includes the exploration of novel coupling reactions and functional group transformations. The synthesis of fluorinated aromatic compounds can be challenging, and new methods are continually being sought. rsc.org

Chemical Biology: Once synthesized, these compounds can be used as chemical probes to study biological pathways. Their interaction with specific proteins can help to elucidate the function of those proteins and their role in disease.

Table of Chemical Properties for Related Compounds

| Property | 2-Fluoro-4-methylpyridine sigmaaldrich.com | 4-Bromo-2-fluoro-3-methylpyridine |

| Molecular Formula | C₆H₆FN | C₆H₅BrFN |

| Molecular Weight | 111.12 g/mol | 190.01 g/mol |

| IUPAC Name | 2-fluoro-4-methylpyridine | 4-bromo-2-fluoro-3-methylpyridine |

Interactive Data Table: Key Research Areas

| Research Domain | Focus | Key Activities |

| Medicinal Chemistry | Drug Discovery | Synthesis of analogs, biological screening, SAR studies |

| Synthetic Methodology | Process Development | Optimization of reaction conditions, development of novel synthetic routes |

| Chemical Biology | Elucidation of Biological Mechanisms | Use as chemical probes to study protein function |

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-4-methylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c1-9-5-6-10(8-11(9)14)13(16)12-4-2-3-7-15-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGAPTQRVOXRAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity of 2 3 Fluoro 4 Methylbenzoyl Pyridine

Reactivity of the Pyridine (B92270) Ring

The pyridine ring in 2-(3-Fluoro-4-methylbenzoyl)pyridine is generally deactivated towards electrophilic attack and activated towards nucleophilic substitution. uoanbar.edu.iq The substitution pattern of the incoming group is determined by the electronic properties of the ring and the substituents.

The pyridine nucleus is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (2- and 4-positions) to the nitrogen atom. stackexchange.com This reactivity is due to the ability of the electronegative nitrogen to stabilize the anionic intermediate (a Meisenheimer-type complex) formed during the nucleophilic attack. stackexchange.com In the case of 2-substituted pyridines, nucleophilic attack is highly favored at the 2- and 4-positions. uoanbar.edu.iq

For this compound, the presence of the strongly electron-withdrawing benzoyl group at the 2-position further enhances the ring's susceptibility to nucleophilic attack. However, since the 2-position is already substituted, the most likely positions for SNAr would be the 4- and 6-positions. The reactivity is so significant in some pyridines that even a hydride ion can be displaced. uoanbar.edu.iq The substitution of a nitro group by a fluoride (B91410) anion in a pyridine ring system is a documented example of SNAr. nih.govresearchgate.net

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

| Factor | Influence on Reactivity | Relevant Positions on this compound |

|---|---|---|

| Pyridine Nitrogen | Activates the ring towards nucleophilic attack by stabilizing the anionic intermediate. stackexchange.com | 4- and 6-positions |

| 2-Benzoyl Group | Strongly electron-withdrawing, further activating the ring for nucleophilic attack. | 4- and 6-positions |

| Leaving Group | A good leaving group (e.g., halide, nitro group) is required for the substitution to proceed. | Dependent on other substituents not present in the parent molecule. |

The pyridine ring is markedly unreactive towards electrophilic aromatic substitution, akin to a highly deactivated benzene (B151609) ring such as nitrobenzene. uoanbar.edu.iq This low reactivity is a consequence of the electronegative nitrogen atom, which reduces the electron density of the ring system. uoanbar.edu.iq Furthermore, in the acidic conditions often required for electrophilic substitution, the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This positive charge further deactivates the ring towards attack by electrophiles. uoanbar.edu.iq

The presence of the electron-withdrawing 2-benzoyl group in this compound exacerbates this deactivation. While electron-donating groups can facilitate electrophilic substitution, the molecule lacks such activating groups on the pyridine ring. uoanbar.edu.iq Consequently, reactions like Friedel-Crafts alkylation and acylation are generally not feasible. uoanbar.edu.iq If forced under very harsh conditions, electrophilic substitution would be predicted to occur at the 3- or 5-position, which have a relatively higher electron density compared to the 2-, 4-, and 6-positions. uoanbar.edu.iq

The functionalization of pyridine C-H bonds can be achieved through metalation, typically involving deprotonation with a strong base. researchgate.net Due to the electronic nature of the pyridine ring, direct metalation has traditionally favored the 2- and 4-positions. researchgate.net However, for this compound, the 2-position is blocked. The acidity of the remaining protons on the pyridine ring would be enhanced by the inductive effect of the benzoyl group, potentially allowing for directed metalation at the 6-position.

Recent advancements have also explored methods for meta-selective C-H functionalization of pyridines, which are typically less accessible. researchgate.netnih.gov Organometallic reagents play a crucial role in these transformations. For instance, lithiation of a dihalogenated pyridine has been used as a step in the synthesis of more complex heterocyclic structures. ossila.com Transition metal-catalyzed reactions, such as [2+2+2] cycloadditions, are also pivotal in constructing pyridine ring systems and can involve various organometallic intermediates. rsc.org

The lone pair of electrons on the nitrogen atom of the pyridine ring is available for reaction with both protons and oxidizing agents.

N-Protonation: Pyridine is a weak base, and the nitrogen atom can be readily protonated by acids to form a pyridinium salt. uoanbar.edu.iq The basicity of the nitrogen in this compound is expected to be lower than that of pyridine itself due to the electron-withdrawing effect of the 2-benzoyl substituent. This reduced basicity is because the lone pair of electrons is held more tightly and is less available for protonation. uoanbar.edu.iq

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents like peroxy acids. Pyridine N-oxides are valuable intermediates in synthesis. nih.govrsc.org For example, the formation of an N-oxide can alter the electronic properties of the ring, facilitating certain substitution reactions. nih.govrsc.org The electronics of the N-oxide can be tuned by the substituents on the pyridine ring. nih.gov The resulting N-oxide can then be used in subsequent reactions, such as fluorination, followed by reduction back to the pyridine. nih.govrsc.org

Table 2: Reactivity of the Pyridine Nitrogen

| Reaction | Description | Impact of 2-Benzoyl Group |

|---|---|---|

| N-Protonation | The nitrogen lone pair accepts a proton from an acid, forming a pyridinium ion. uoanbar.edu.iq | Reduces the basicity of the nitrogen, making protonation less favorable compared to unsubstituted pyridine. |

| N-Oxidation | The nitrogen is oxidized to form a pyridine N-oxide, a useful synthetic intermediate. nih.govrsc.org | The electron-withdrawing nature may make oxidation more difficult, but the resulting N-oxide can be a versatile intermediate. |

Reactivity of the Benzoyl Ketone Moiety

The benzoyl ketone moiety has a distinct set of reactions centered around the carbonyl group.

The carbonyl group of the benzoyl moiety is a site of electrophilicity and can undergo a variety of nucleophilic addition reactions. One of the most common transformations is reduction.

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. For a similar compound, 2-(2-methylbenzoyl)pyridine, reduction of the carbonyl group to an alcohol can be achieved with reagents like lithium aluminum hydride. This transformation is a fundamental reaction in organic synthesis, allowing for the introduction of a hydroxyl group.

Hydration: In the presence of water, the carbonyl group can exist in equilibrium with its hydrate (B1144303) form, a geminal diol. This equilibrium usually lies far to the side of the ketone for simple ketones, but the electronic effects of the attached rings could influence the position of this equilibrium.

Table 3: Common Carbonyl Group Transformations

| Reaction Type | Reagents | Product |

|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) | (3-Fluoro-4-methylphenyl)(pyridin-2-yl)methanol |

| Hydration | Water (H₂O) | this compound-hydrate (gem-diol) |

Reactions Involving Alpha-Hydrogens to the Carbonyl Group

The carbonyl group in this compound does not possess any alpha-hydrogens on the benzoyl side. The carbon atom of the carbonyl group is directly attached to the pyridine ring and the fluorinated benzene ring. Therefore, reactions that typically involve the formation of an enol or enolate at the alpha-position of a ketone, such as aldol (B89426) condensations or alpha-halogenation, are not possible at this position. The reactivity of this compound will be dominated by transformations involving the carbonyl group itself, the pyridine ring, and the benzoyl ring.

Interplay between Pyridine and Fluorinated Benzoyl Moieties

The chemical character of this compound is shaped by the electronic communication between the electron-withdrawing pyridine ring and the substituted benzoyl moiety.

Electronic Effects, Inductive Effects, and Resonance Interactions

The pyridine ring, being a heteroaromatic system with an electronegative nitrogen atom, exerts a significant electron-withdrawing inductive effect (-I) and a resonance effect (-M) on the attached carbonyl group. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

On the other side of the carbonyl group, the benzoyl moiety is substituted with a fluorine atom at the 3-position and a methyl group at the 4-position.

Fluorine (3-position): Fluorine is a highly electronegative atom and thus exhibits a strong electron-withdrawing inductive effect (-I). It also has a weak electron-donating resonance effect (+M) due to its lone pairs, but the inductive effect is generally considered to be dominant for halogens. The meta-position of the fluorine atom relative to the carbonyl group means its inductive effect will increase the electrophilicity of the carbonyl carbon.

The combination of these electronic effects is summarized in the table below.

| Substituent | Position | Electronic Effect | Influence on Carbonyl Carbon |

| Pyridine | 2-position of carbonyl | -I, -M | Increases electrophilicity |

| Fluorine | 3-position of benzoyl | -I > +M | Increases electrophilicity |

| Methyl | 4-position of benzoyl | +I, Hyperconjugation | Decreases electrophilicity |

The net result of these competing electronic influences is a highly polarized carbonyl bond, rendering the carbon atom a prime target for nucleophiles.

Stereochemical Considerations in Chemical Reactions

Given the planar nature of the pyridine and benzene rings, and the trigonal planar geometry of the carbonyl carbon, the molecule itself is not chiral. However, stereochemical considerations become important in reactions that introduce a new chiral center. For instance, the nucleophilic addition of a chiral or prochiral nucleophile to the carbonyl carbon would lead to the formation of stereoisomers. The facial selectivity of such an attack would be influenced by the steric hindrance posed by the ortho-protons of the pyridine ring and the substituents on the benzoyl ring. In the absence of a chiral catalyst or reagent, the formation of a racemic mixture of enantiomers would be expected.

Domino, Cascade, and Rearrangement Reaction Pathways

The structure of this compound presents possibilities for various multi-step reaction sequences, including domino, cascade, and rearrangement reactions. rsc.org These complex transformations are often initiated by a single event, leading to a series of subsequent bond-forming or bond-breaking steps within the same reaction vessel.

Domino reactions, also known as tandem or cascade reactions, are highly efficient processes that allow for the construction of complex molecular architectures from simpler starting materials in a single operation. rsc.org For this compound, a hypothetical domino reaction could be initiated by a nucleophilic attack on the carbonyl carbon, followed by an intramolecular cyclization involving the pyridine ring or the benzoyl ring.

Rearrangement reactions involve the migration of an atom or group within a molecule. wiley-vch.de Several classical rearrangement reactions could be envisaged for derivatives of this compound. For example, if the carbonyl group were to be converted into an oxime, a Beckmann rearrangement could potentially occur under acidic conditions, leading to the formation of an amide. nih.gov Similarly, a Baeyer-Villiger oxidation of the ketone would result in the insertion of an oxygen atom adjacent to the carbonyl group, forming an ester. wiley-vch.de The regioselectivity of such a rearrangement would be dictated by the migratory aptitude of the pyridyl and the substituted phenyl groups. Generally, the group that can better stabilize a positive charge has a higher migratory aptitude.

While no specific examples of these reactions have been reported for this compound, the general principles of these transformations provide a framework for predicting its potential reactivity in the synthesis of more complex heterocyclic structures.

Advanced Structural Characterization of 2 3 Fluoro 4 Methylbenzoyl Pyridine and Derivatives

Spectroscopic Analysis for Fine Structure Elucidation

Spectroscopic methods are indispensable tools for probing the molecular structure of 2-(3-fluoro-4-methylbenzoyl)pyridine in both solution and solid states. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the electronic environment and vibrational modes of the functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR for Conformational Analysis and Bonding Characterization)

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information regarding the electronic environment of the hydrogen, carbon, and fluorine atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and the fluorinated phenyl ring, as well as a signal for the methyl group. The chemical shifts and coupling constants of the pyridine protons are influenced by the electron-withdrawing nature of the nitrogen atom. researchgate.netuci.edu The protons on the phenyl ring will exhibit splitting patterns determined by their coupling to each other and to the neighboring fluorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are typically found in the aromatic region, with the carbon atom adjacent to the nitrogen appearing at a characteristic downfield shift. researchgate.netorganicchemistrydata.orgchemicalbook.com The carbonyl carbon of the benzoyl group would also be readily identifiable by its downfield chemical shift. The carbon atoms in the fluorinated phenyl ring will show coupling to the fluorine atom, providing further structural confirmation.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.govhuji.ac.ilnih.govucsb.edu The ¹⁹F NMR spectrum of this compound would show a signal for the single fluorine atom, and its chemical shift would be indicative of its position on the aromatic ring. Coupling between the fluorine and adjacent protons would also be observable, providing valuable connectivity data.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (Pyridine) | 7.5 - 8.7 | m | |

| ¹H (Phenyl) | 7.2 - 7.8 | m | |

| ¹H (Methyl) | ~2.4 | s | |

| ¹³C (C=O) | 190 - 200 | s | |

| ¹³C (Pyridine) | 120 - 155 | d | |

| ¹³C (Phenyl) | 115 - 165 | d, d (C-F coupling) | |

| ¹³C (Methyl) | ~20 | q | |

| ¹⁹F | -110 to -130 | m |

Note: The data in this table is predicted based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), typically in the range of 1650-1700 cm⁻¹. amazonaws.com The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine and phenyl rings would be observed in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net The C-F stretching vibration would also give rise to a characteristic absorption band, usually in the 1000-1400 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-C bonds in the rings would be particularly prominent.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretch | 1650 - 1700 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

| C-F | Stretch | 1000 - 1400 |

| C-H (methyl) | Stretch | 2850 - 2960 |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound would be characterized by absorption bands arising from π→π* and n→π* electronic transitions within the conjugated system of the benzoyl and pyridine moieties. researchgate.netnist.gov The presence of the aromatic rings and the carbonyl group creates an extended π-system, and the positions of the absorption maxima (λ_max) can be sensitive to the solvent polarity. researchgate.netrsc.org

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain precise atomic coordinates.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal packing of this compound is governed by a variety of non-covalent intermolecular interactions. While the molecule lacks traditional hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds may be present. nih.gov The fluorine atom can participate in halogen bonding (C-F···X), and the aromatic rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. nih.gov These interactions play a crucial role in stabilizing the crystal lattice.

High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) stands as an indispensable tool for the unambiguous structural elucidation of novel chemical entities. In the context of this compound and its derivatives, HRMS provides definitive confirmation of the elemental composition through highly accurate mass measurements of the molecular ion. This technique, capable of mass accuracies within a few parts per million (ppm), allows for the differentiation between compounds with the same nominal mass but different chemical formulas.

The theoretical monoisotopic mass of the protonated molecular ion [M+H]⁺ of this compound (C₁₃H₁₀FNO) is calculated to be 216.0819 m/z. Experimental determination of this value via HRMS with a high-resolution analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, would serve as primary evidence of the compound's successful synthesis and purity.

Beyond molecular weight confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) offers profound insights into the molecule's structural integrity and connectivity through the analysis of its fragmentation patterns. The fragmentation of protonated this compound is expected to be directed by the charge localization on the pyridine nitrogen and the carbonyl group, which are the most basic sites. Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely initiate cleavage at the ketone's carbonyl bridge, which is the most labile bond connecting the two aromatic rings.

The primary fragmentation pathway is anticipated to involve the cleavage of the C-C bond between the carbonyl carbon and the pyridine ring or the phenyl ring. This would result in the formation of two principal fragment ions.

One major fragmentation pathway involves the formation of the 3-fluoro-4-methylbenzoyl cation. This occurs through the loss of a neutral pyridine molecule from the protonated parent ion. The resulting acylium ion is a characteristic fragment for benzoyl compounds. libretexts.org

Another significant fragmentation pathway is the formation of the 2-pyridinylcarbonyl cation (or its isomer) through the loss of a neutral 3-fluoro-4-methylbenzene molecule. The stability of the resulting fragment ions often dictates their relative abundance in the mass spectrum. In the case of aromatic ketones, fragmentation that leads to the formation of stable acylium ions is a common and dominant process. libretexts.org

Further fragmentation of these primary ions can also be observed, providing more detailed structural information. For instance, the 3-fluoro-4-methylbenzoyl cation could potentially lose a molecule of carbon monoxide (CO) to form a 3-fluoro-4-methylphenyl cation. Similarly, the 2-pyridinylcarbonyl cation could also undergo decarbonylation.

The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to these fragment ions, reinforcing the proposed fragmentation pathways. The study of these patterns is not only crucial for the structural confirmation of this compound itself but also for the characterization of its derivatives. Modifications to either the pyridine or the fluorinated phenyl ring would result in predictable mass shifts in the molecular ion and the corresponding fragment ions, enabling the precise localization of the structural modifications.

Below are interactive tables detailing the theoretical high-resolution mass data for the parent compound and the proposed major fragment ions.

Table 1: Theoretical High-Resolution Mass Data for this compound

| Species | Chemical Formula | Theoretical m/z |

| [M+H]⁺ | C₁₃H₁₁FNO⁺ | 216.0819 |

| [M+Na]⁺ | C₁₃H₁₀FNNaO⁺ | 238.0638 |

| [M+K]⁺ | C₁₃H₁₀FKNNaO⁺ | 254.0378 |

Table 2: Predicted Major Fragment Ions in HRMS/MS of this compound

| Fragment Ion | Chemical Formula | Theoretical m/z | Description |

| 3-Fluoro-4-methylbenzoyl cation | C₈H₆FO⁺ | 137.0402 | Loss of pyridine |

| 2-Pyridinylcarbonyl cation | C₆H₄NO⁺ | 106.0317 | Loss of 3-fluoro-4-methylbenzene |

| 3-Fluoro-4-methylphenyl cation | C₇H₆F⁺ | 109.0453 | Loss of CO from the 3-fluoro-4-methylbenzoyl cation |

| Pyridyl cation | C₅H₄N⁺ | 78.0344 | Further fragmentation |

The analysis of the fragmentation patterns of related aromatic ketones and fluorinated compounds supports these predicted pathways. libretexts.org The precise masses and relative intensities of these fragments would constitute a unique chemical fingerprint for this compound, invaluable for its identification in complex matrices and for the structural verification of its synthetic derivatives.

Theoretical and Computational Chemistry Studies of 2 3 Fluoro 4 Methylbenzoyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation approximately to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. For 2-(3-Fluoro-4-methylbenzoyl)pyridine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to perform geometry optimization. fluorine1.rueasychair.org This process finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C(carbonyl)-C(pyridine) | ~ 1.53 Å |

| Bond Length | C(carbonyl)-C(phenyl) | ~ 1.51 Å |

| Bond Length | C=O (carbonyl) | ~ 1.23 Å |

| Bond Length | C-F (phenyl) | ~ 1.36 Å |

| Bond Angle | C(pyridine)-C(carbonyl)-C(phenyl) | ~ 119.5° |

Note: These values are hypothetical predictions based on typical DFT calculations for similar aromatic ketones.

Ab Initio Methods for High-Accuracy Electronic Properties

Ab initio methods are quantum chemistry calculations based directly on theoretical principles without the inclusion of experimental data. easychair.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally expensive than DFT, can provide higher accuracy for electronic properties. researchgate.net These methods are often used to benchmark DFT results and to calculate properties where electron correlation is particularly important. For this compound, high-accuracy ab initio calculations could be employed to refine the understanding of its electron affinities, ionization potentials, and non-covalent interaction energies that influence its conformational preferences. aps.org

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of this compound arises primarily from the rotation around the single bonds connecting the carbonyl group to the two aromatic rings. A conformational analysis is essential to identify the most stable conformers and the energy barriers separating them. scispace.com

This is typically achieved by constructing a Potential Energy Surface (PES) by systematically rotating the key dihedral angles (e.g., the angle between the pyridine (B92270) ring and the carbonyl plane, and the angle between the phenyl ring and the carbonyl plane) and calculating the energy at each point. researchgate.netum.es DFT calculations are well-suited for this task. columbia.edu The resulting PES map reveals the global and local energy minima, which correspond to stable or metastable conformations, and the transition states that connect them. For molecules with similar diaryl ketone structures, it is common to find that the most stable conformation is non-planar, with the aromatic rings twisted out of the plane of the carbonyl group to minimize steric hindrance. scispace.com The rotational barrier between conformers can be calculated, providing insight into the molecule's dynamic behavior at different temperatures. columbia.edu

Reaction Mechanism Elucidation via Computational Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction pathway. The structure and energy of the transition state determine the reaction rate.

For a molecule like this compound, one might study its synthesis or its subsequent reactions, such as nucleophilic addition to the carbonyl group. Using DFT, one can model the reactants, products, and any intermediates, and then use algorithms to locate the transition state structure connecting them. Calculating the energy of this transition state relative to the reactants yields the activation energy, a key parameter in chemical kinetics. This approach allows for the comparison of different possible reaction pathways and the identification of the most favorable one.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption Maxima)

One of the most valuable applications of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results for structure verification. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict ¹³C and ¹H NMR chemical shifts. liverpool.ac.ukscispace.com Calculations for this compound would predict distinct signals for each unique carbon and hydrogen atom, influenced by the electronic environment created by the fluorine, methyl, and carbonyl groups. chemrxiv.org

IR Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. For this molecule, a strong absorption band corresponding to the C=O carbonyl stretch would be predicted, typically in the range of 1660-1700 cm⁻¹. Other predictable vibrations include C-F stretching, C-H stretching, and aromatic ring modes. nih.gov

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. chemrxiv.orgsharif.edu The calculations would likely predict π → π* and n → π* transitions. The π → π* transitions, involving the aromatic systems, are expected to be intense, while the n → π* transition, involving the non-bonding electrons on the carbonyl oxygen, would be weaker. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | ~ 195 ppm |

| ¹³C NMR | C-F Carbon | ~ 160 ppm (with J-coupling) |

| ¹H NMR | Pyridine Protons | 7.5 - 8.8 ppm |

| ¹H NMR | Phenyl Protons | 7.2 - 7.6 ppm |

| IR | Carbonyl (C=O) Stretch | ~ 1680 cm⁻¹ |

| IR | C-F Stretch | ~ 1250 cm⁻¹ |

| UV-Vis | π → π* Transition (λmax) | ~ 260 nm |

Note: These values are hypothetical predictions based on established computational methods for similar molecules.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in a vacuum at zero Kelvin, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time at a given temperature, often in the presence of a solvent. nih.gov MD simulations use classical mechanics and a force field (a set of parameters describing the interactions between atoms) to simulate the movement of atoms.

For this compound, an MD simulation could provide insights into its conformational dynamics in different solvents. easychair.orgrsc.org By simulating the molecule in a box of water or an organic solvent, one can study how solvent molecules arrange around the solute and how they affect its preferred conformation and flexibility. rsc.orgresearchgate.net This is crucial for understanding the behavior of the molecule in a realistic chemical environment, as solvent interactions can stabilize certain conformers over others and influence reaction pathways and spectroscopic properties. easychair.org

Advanced Research Applications and Future Directions for 2 3 Fluoro 4 Methylbenzoyl Pyridine

Role as a Versatile Chemical Synthon in Complex Organic Molecule Synthesis

In the field of retrosynthesis, a "synthon" refers to a conceptual fragment of a molecule used to assist in planning its synthesis. These are often idealized, charged fragments that correspond to commercially available or easily synthesized chemical reagents known as synthetic equivalents. youtube.com The structure of 2-(3-fluoro-4-methylbenzoyl)pyridine makes it an archetypal versatile synthon, serving as a valuable building block for the assembly of more complex molecular architectures. chemscene.com

The inherent reactivity of the pyridine (B92270) ring and the ketone functional group allows for a multitude of chemical transformations. The pyridine moiety, a six-membered heterocyclic ring containing a nitrogen atom, can be functionalized through various reactions. numberanalytics.comwikipedia.org The nitrogen atom's lone pair of electrons imparts basic properties and allows for N-alkylation to form pyridinium (B92312) salts, which can further alter the ring's reactivity. wikipedia.org

Researchers have capitalized on these features to construct elaborate molecules with significant biological activity. For instance, derivatives of fluorinated phenylpropanamides containing a pyridine core have been investigated as potent TRPV1 antagonists for analgesic applications. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives, which can be synthesized from precursors containing the pyridine framework, have been prepared and evaluated for their cytotoxic activity against various cancer cell lines. nih.gov The synthesis of these complex structures underscores the utility of fluorinated pyridine-based synthons in medicinal chemistry.

The preparation of fluorinated pyridines themselves can be challenging due to the electron-rich nature of the pyridine ring, which generally disfavors nucleophilic aromatic substitution. rsc.org However, methods have been developed to overcome this, such as the nucleophilic substitution of a nitro group with a fluoride (B91410) anion or the direct fluorination of pyridine N-oxides, which offers a novel pathway to meta-fluorinated pyridines. rsc.orgnih.gov These synthetic advancements expand the toolbox available to chemists, enabling the incorporation of the this compound scaffold and its analogs into a wide array of target molecules.

Exploration in Materials Science and Functional Molecule Design

The incorporation of fluorine atoms into organic molecules can bestow highly desirable properties for materials science applications, including enhanced thermal stability, chemical resistance, and hydrophobicity. nih.gov While research on this compound itself in materials science is nascent, the broader class of fluorinated pyridine systems serves as a strong indicator of its potential. Perfluoropyridine, for example, is a key building block for high-performance fluoropolymers and fluorinated network materials due to its reactivity in nucleophilic aromatic substitution (SNA) reactions. nih.gov

The pyridine-ketone motif is also associated with unique photophysical properties. For example, certain pyrazolo[3,4-b]pyridine derivatives are known to possess unique luminescent properties, making them suitable for biosensing applications. nih.gov The combination of the fluorinated ring, which can influence electron distribution and stability, with the conjugated pyridine-ketone system in this compound suggests a potential for developing novel photoactive or electroactive materials. These could find use in applications such as organic light-emitting diodes (OLEDs), sensors, or as components in advanced polymers.

Development of Novel Catalytic Systems and Ligands Utilizing Pyridine-Ketone Motifs

The pyridine-ketone structural motif is an excellent bidentate ligand scaffold for coordinating with transition metals, a property that is central to the development of novel catalysts. The nitrogen atom of the pyridine ring and the oxygen atom of the ketone can chelate to a metal center, forming a stable complex that can facilitate a variety of chemical transformations.

Systematic investigations into bis(pyridine)-ligated gold(III) complexes have shown that the electronic properties of the pyridine ring directly modulate the catalytic activity of the metal center. acs.orgresearchgate.net This tunability is crucial for optimizing catalytic performance in reactions such as propargyl ester cyclopropanation. acs.orgresearchgate.net Furthermore, pyridine derivatives are frequently used in the design of ligands for a wide range of catalytic reactions, including hydroformylation, carbonylation, and cross-coupling reactions. google.com

Recent innovations include the development of photocatalytic systems that employ pyridine-containing ligands to achieve novel transformations, such as the redirection of Suzuki–Miyaura C(sp²)-C(sp³) coupling to form C(sp²)-N-C(sp³) bridged architectures. acs.org Additionally, new synthetic methods are emerging for the post-functionalization of polypyridine-based ligands, opening pathways to novel structures and functions for applications like photochemical hydrogen evolution. nih.gov The this compound framework, with its specific electronic and steric profile, represents a promising candidate for the design of new, highly selective ligands and organocatalysts. nih.gov

Structure-Reactivity/Selectivity Relationships for Chemical Property Modulation

The chemical behavior of this compound is governed by a complex interplay of its structural components, and understanding these relationships is key to modulating its properties for specific applications. The introduction of a fluorine atom significantly alters the physicochemical properties of a molecule. scispace.com

Key Structure-Reactivity Observations in Fluorinated Ketones and Pyridines:

| Structural Feature | Impact on Reactivity and Properties | Supporting Findings |

| Fluorine Substitution | Alters electronic properties, bioactivity, and metabolic stability. Governed by a combination of steric and electronic effects. scispace.comsapub.orgresearchgate.net | Fluorination can stabilize the hydrate (B1144303) form of ketones compared to the keto form, which modulates inhibitory potency. nih.gov |

| Pyridine Nitrogen | As an electron-withdrawing group, it deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. numberanalytics.come-bookshelf.de | The nitrogen's basic lone pair readily coordinates to Lewis acids, which can prevent reactions like Friedel-Crafts acylation. uop.edu.pk |

| Keto-Enol Tautomerism | The equilibrium between keto and enol forms is crucial for reactivity. Fluorination reactions often proceed via an enol or enolate intermediate. scispace.comsapub.org | In cases where the keto tautomer is dominant and enolization is slow, reactions like fluorination require more vigorous conditions (e.g., reflux). scispace.com |

| Substituent Position | The relative positions of the fluorine and methyl groups on the phenyl ring, and the benzoyl group on the pyridine ring (position 2), dictate steric hindrance and electronic effects, influencing reaction selectivity. | Nucleophilic substitution reactions of N-methyl-N-arylcarbamoyl chlorides with pyridines show distinct selectivity parameters (ρX and βX) that define the reaction mechanism. nih.gov |

The presence of fluorine, a highly electronegative atom, has a profound influence. Studies on fluorinated ketones show that fluorination significantly impacts the equilibrium between the keto form and its hydrate, a factor that can modulate biological activity. nih.gov The reactivity of fluorinated ketones in reactions like electrophilic fluorination is governed by both steric and electronic effects, with plausible mechanisms involving keto-enol tautomers. sapub.orgresearchgate.net The pyridine ring itself has a non-uniform distribution of electron density due to the nitrogen atom, making it more reactive towards nucleophiles than benzene (B151609). numberanalytics.comwikipedia.org The combination of these features in one molecule allows for fine-tuning of its chemical properties by modifying its structure.

Future Research Trajectories and Unexplored Chemical Space in Fluorinated Pyridine-Ketone Systems

The unique structural and electronic properties of this compound and related systems open up a vast and largely unexplored chemical space with significant potential for future research.

One promising trajectory is the continued development of novel catalytic systems. The pyridine-ketone scaffold is ripe for exploitation in designing new ligands for asymmetric catalysis or photocatalysis. acs.org The ability to tune the electronic nature of the ligand through substitution on either the pyridine or the phenyl ring could lead to catalysts with unprecedented selectivity and efficiency.

In materials science, a key future direction involves the synthesis and characterization of polymers and functional materials derived from this compound. Given the known properties of fluoropolymers and the luminescent potential of related heterocyclic systems, research could focus on creating materials with tailored optical, electronic, or thermal properties for advanced applications. nih.govnih.gov

Furthermore, the role of this compound as a synthon can be expanded. Its structure is a gateway to a wide range of more complex heterocyclic systems. The vast and diverse biological activities reported for fluorinated heterocycles, including pyrazoles and indoles, suggest that derivatives of this compound could yield novel candidates for drug discovery programs. nih.gov Future synthetic efforts could focus on elaborating the core structure, for example, by transforming the ketone into other functional groups or by building additional heterocyclic rings onto the existing framework, thereby generating libraries of new compounds for biological screening. The exploration of new functionalization strategies, such as direct benzylic functionalization, could also provide access to previously inaccessible derivatives. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 2-(3-Fluoro-4-methylbenzoyl)pyridine with high yield and purity?

The synthesis typically involves coupling a 3-fluoro-4-methylbenzoyl chloride derivative with pyridine under controlled conditions. Friedel-Crafts acylation or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can be employed. For purification, column chromatography using ethyl acetate/hexane gradients (60–80% yield) is effective. Ensure anhydrous conditions and inert atmospheres to minimize side reactions .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key methods include:

- 1H/13C NMR : To confirm aromatic proton environments and carbonyl connectivity.

- FTIR : Peaks near 1680–1700 cm⁻¹ indicate the benzoyl carbonyl group.

- Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ at m/z 231.08).

- Single-crystal X-ray diffraction : Provides unambiguous structural confirmation, as demonstrated in related fluorinated pyridine derivatives .

Q. How should researchers handle and store this compound safely?

Store in airtight containers under inert gas (N2/Ar) at 2–8°C. Use PPE (gloves, goggles) and conduct reactions in a fume hood. Avoid exposure to moisture to prevent hydrolysis of the benzoyl group .

Q. What analytical methods ensure purity assessment of this compound?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to achieve >98% purity.

- Elemental Analysis : Verify C, H, N, and F content within ±0.3% of theoretical values.

- Melting Point Analysis : Compare observed mp (e.g., 120–123°C) with literature data, noting discrepancies due to polymorphism .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate steric hindrance during benzoylation?

Steric effects from the 4-methyl group may reduce acylation efficiency. Strategies include:

Q. How should conflicting melting point or spectral data from different sources be resolved?

Discrepancies often arise from impurities or polymorphic forms. Perform:

- DSC (Differential Scanning Calorimetry) : To identify polymorph transitions.

- PXRD : Compare diffraction patterns with reference standards.

- Recrystallization : Use solvents like ethanol/water to isolate the most stable polymorph .

Q. What experimental designs are suitable for evaluating the biological activity of this compound?

- Kinase Inhibition Assays : Test against kinase panels (e.g., EGFR, VEGFR) given structural similarity to kinase-targeting fluoropyridines.

- Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins.

- SAR Studies : Synthesize analogs (e.g., varying substituents on the benzoyl ring) to correlate structure with activity .

Q. How can computational methods predict the reactivity or stability of this compound?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- MD Simulations : Assess solvation effects and conformational stability in aqueous/organic media.

- pKa Prediction : Tools like MarvinSuite estimate acidity/basicity for protonation state studies .

Q. What strategies reduce byproduct formation during synthesis?

- Stoichiometric Control : Limit excess acyl chloride to prevent diacylation.

- Temperature Gradients : Start at 0°C, then gradually warm to room temperature.

- In-line Monitoring : Use TLC or ReactIR to track reaction progress and quench at optimal conversion .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported NMR chemical shifts for this compound?

Variations may arise from solvent effects (CDCl3 vs. DMSO-d6) or concentration. For validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.